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Introduction

Olive leaves (Olea europaea L.) are a significant source of bioactive phenolic compounds,
particularly flavonoids and secoiridoids like oleuropein, which have demonstrated a wide range
of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and
cardiovascular-protective effects. Efficiently extracting these valuable compounds is crucial for
their application in research, functional foods, and pharmaceutical development. Pressurized
Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly
efficient technique for extracting bioactive compounds from solid matrices. This method utilizes
elevated temperatures and pressures to enhance solvent extraction efficiency, reduce
extraction time, and decrease solvent consumption compared to traditional methods.

This document provides detailed application notes and protocols for the extraction of flavonoids
from olive leaves using Pressurized Liquid Extraction.

Data Presentation: PLE Parameters and Flavonoid
Yields

The following tables summarize quantitative data from various studies on the PLE of flavonoids
and other phenolic compounds from olive leaves, providing a comparative overview of different
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extraction conditions and their impact on yield.

Table 1: Optimal Conditions for Pressurized Liquid Extraction of Olive Leaf Phenols
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Table 2: Comparison of PLE with Other Extraction Techniques for Olive Leaf Phenols
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. Solvent Time . .
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) Specified Specified
Extraction DW)
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Experimental Protocols
Sample Preparation Protocol

Objective: To prepare olive leaf samples for efficient extraction.

Materials:
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Fresh olive leaves

Drying oven or freeze-dryer

Knife mill (e.g., Grindomix GM 300)

Sieves for particle size classification

Polyethylene bags for storage

Procedure:

Washing and Drying: Thoroughly wash fresh olive leaves with distilled water to remove any
surface impurities. Dry the leaves to a constant weight. Air-drying, oven drying at a controlled
temperature (e.g., 40-60°C), or freeze-drying can be employed.[7] Note that higher drying
temperatures can lead to the degradation of thermolabile compounds.

Milling: Grind the dried olive leaves into a fine powder using a knife mill.[4]

Sieving: Sieve the milled powder to obtain a uniform particle size. A particle size distribution
with a d(0.9) of less than 350 pum is recommended for better extraction efficiency.[4]

Storage: Store the powdered olive leaves in airtight polyethylene bags in a cool, dark, and
dry place to prevent degradation of bioactive compounds until extraction.[4]

Pressurized Liquid Extraction (PLE) Protocol

Objective: To extract flavonoids and other phenolic compounds from prepared olive leaf

powder.

Materials and Equipment:

Pressurized Liquid Extraction System (e.g., ASE system)

Extraction cells (stainless steel)

Cellulose or glass fiber filters

Diatomaceous earth or sand (as a dispersant)
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o HPLC-grade solvents (e.g., ethanol, water)

¢ Nitrogen gas supply

o Collection vials

Procedure:

o Cell Preparation: Place a cellulose or glass fiber filter at the bottom of the extraction cell.

o Sample Loading: Mix the dried olive leaf powder (e.g., 1-5 g) with an inert dispersant like
diatomaceous earth or sand at a ratio of 1:1 (w/w). This prevents clogging and ensures even
solvent distribution. Load the mixture into the extraction cell and place a second filter on top.

e System Setup:
o Solvent: Select the desired solvent or solvent mixture (e.g., ethanol:water 50:50, v/v).[2]
o Temperature: Set the oven temperature (e.g., 100-120°C).[1]

o Pressure: Set the system pressure (e.g., 100-150 bar). This is primarily to maintain the
solvent in its liquid state above its boiling point.

o Extraction Time: Define the static extraction time (e.g., 5-15 minutes).[4]
o Cycles: Program the number of extraction cycles (e.g., 1-3).
o Flush Volume: Set the flush volume as a percentage of the cell volume (e.g., 60%).

o Purge: Set the nitrogen purge time to ensure all extract is collected (e.g., 60-120
seconds).

o Extraction Process:

[¢]

The extraction cell is automatically loaded into the oven.

[e]

The cell is heated to the set temperature.

o

The cell is filled with the pre-heated solvent and pressurized.
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[e]

The static extraction phase begins and is held for the set time.

o

After the static phase, the extract is transferred to a collection vial.

The cell is flushed with fresh solvent.

[¢]

[e]

Finally, the cell is purged with nitrogen gas to collect the remaining extract.

o Extract Collection and Storage: The collected extract can be directly used for analysis or
evaporated to dryness under a vacuum and stored at -20°C for future use.

Flavonoid Analysis and Quantification Protocol (HPLC-
DAD)

Objective: To identify and quantify individual flavonoids in the olive leaf extract.

Materials and Equipment:

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector
(DAD)

¢ Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 um)
o Syringe filters (0.45 um)

» HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic or phosphoric
acid)

o Flavonoid standards (e.g., luteolin-7-O-glucoside, apigenin-7-O-rutinoside, oleuropein)
Procedure:

o Sample Preparation: Dilute the PLE extract with the mobile phase and filter through a 0.45
pm syringe filter before injection.

o Chromatographic Conditions:

o Mobile Phase A: Water with 0.1% formic acid (v/v).[4]
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o Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).[4]

o Gradient Elution: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-25
min, 90% B; 25-27 min, 90-10% B; 27-30 min, 10% B.[4]

o Flow Rate: 0.40 mL/min.[4]
o Column Temperature: 40°C.[4]
o Injection Volume: 10 pL.[4]

o Detection: Monitor at multiple wavelengths (e.g., 280 nm for oleuropein, 340 nm for
flavonoids).

e Quantification:

o Prepare calibration curves for each flavonoid standard of interest by injecting known
concentrations.

o lIdentify flavonoids in the sample extract by comparing their retention times and UV-Vis
spectra with those of the standards.

o Quantify the amount of each flavonoid by integrating the peak area and using the
corresponding calibration curve.

Visualizations
Experimental Workflow
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Caption: Workflow for Pressurized Liquid Extraction and analysis of flavonoids from olive
leaves.

Logical Relationship of PLE Parameters
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Pressurized Liquid Extraction
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Caption: Key parameters influencing the efficiency of Pressurized Liquid Extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pressurized Liquid Extraction of Flavonoids from Olive
Leaves: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594797#pressurized-liquid-extraction-of-
flavonoids-from-olive-leaves]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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